Product packaging for Awajanoran(Cat. No.:)

Awajanoran

Cat. No.: B1258438
M. Wt: 314.4 g/mol
InChI Key: GTXOYAYRVNKHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Marine-Derived Microorganisms as Sources of Bioactive Metabolites

The marine environment, encompassing approximately 95% of the world's biosphere, is a crucial source for the exploration of bioactive compounds nih.gov. The specialized conditions prevalent in marine habitats, such as high salinity, extreme pressure, low temperatures, limited nutrition, and absence of light, compel marine organisms to synthesize unique bioactive substances that differ from those produced by terrestrial organisms nih.govnih.gov. Marine-derived bacteria, fungi, actinomycetes, and cyanobacteria are particularly prolific in generating active pharmacophores nih.gov.

These marine microorganisms have garnered increasing attention as vital sources of chemically intriguing and biologically active secondary metabolites, which are invaluable for the development of new pharmaceutical agents. Numerous studies have demonstrated that bioactive ingredients isolated from marine organisms possess a wide spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, antitumor, cytotoxic, anti-inflammatory, and antiviral activities nih.gov. For instance, marine fungi alone are estimated to yield between 150 and 200 novel molecules annually. The vast and largely unexplored biodiversity of marine microbes underscores their immense potential for yielding novel bioactive chemicals with therapeutic utility for human health.

Overview of Dihydrobenzofuran Derivatives in Chemical Biology

Awajanoran is classified as a new dihydrobenzofuran derivative. The 2,3-dihydrobenzofuran (B1216630) (2,3-DHB) scaffold is a noteworthy structural motif in organic and medicinal chemistry, forming the core framework of numerous medicinally active organic compounds and potent natural products. Compounds containing the 2,3-DHB core are frequently isolated from both plant and fungal sources.

Natural products incorporating the 2,3-DHB structure exhibit diverse biological activities, including anti-HIV, antimalarial, anticancer, antinociceptive, anti-inflammatory, antifungal, and antibacterial properties. Examples of other natural products featuring this core include furowanin B, chiricanine E, brosimacutin E, rautandiol B, and panaefluorolines D-H. The versatility and significant pharmaceutical applications of these heterocyclic scaffolds make them a subject of considerable interest in scientific research.

Discovery and Isolation Context of this compound

This compound was successfully isolated from an agar-culture of the marine-derived fungus Acremonium sp. AWA16-1. The identification of this fungal strain as Acremonium sp. was based on comprehensive morphological studies and 28S ribosomal DNA (rDNA) sequencing. The strain, designated AWA16-1, has been formally deposited as NITE P-151 at the National Institute of Bioscience and Human-Technology of the Agency of Industrial Science and Technology in Japan. The genus Acremonium is well-recognized for its capacity to produce a variety of interesting secondary metabolites.

The fungal strain Acremonium sp. AWA16-1, the source of this compound, was initially isolated from sea mud collected near Awajishima Island in Japan. Marine sediments represent one of the planet's largest habitats, characterized by unique ecological conditions such as high salinity, pressure, and hypoxia nih.gov. These specific environmental factors are believed to activate certain "silent genes" within marine microbes, leading to the production of specialized enzymes, active products, and distinct metabolic pathways that enable them to thrive in these challenging conditions nih.gov. The bioactive metabolites derived from marine sediment microorganisms, including those from fungi like Acremonium sp. AWA16-1, hold significant potential for commercial development across various sectors, including the pharmaceutical industry nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O4 B1258438 Awajanoran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

3-[[2-(2-hydroxypropan-2-yl)-4-methyl-2,3-dihydro-1-benzofuran-6-yl]oxy]-5-methylphenol

InChI

InChI=1S/C19H22O4/c1-11-5-13(20)8-14(6-11)22-15-7-12(2)16-10-18(19(3,4)21)23-17(16)9-15/h5-9,18,20-21H,10H2,1-4H3

InChI Key

GTXOYAYRVNKHRQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=CC3=C(CC(O3)C(C)(C)O)C(=C2)C)O

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC3=C(CC(O3)C(C)(C)O)C(=C2)C)O

Synonyms

3-(2-(1-hydroxy-1-methylethyl)-4-methyl-2,3-dihydrobenzofuran-6-yloxy)-5-methylphenol
awajanoran

Origin of Product

United States

Detailed Research Findings of Awajanoran

Fungal Cultivation and Fermentation Protocols for Metabolite Production

The producing strain, Acremonium sp. AWA16-1, was initially isolated from marine sediment. fishersci.seamericanelements.com For the production of this compound, the fungus was cultured using an agar-based medium. fishersci.se While specific detailed parameters for the original cultivation of Acremonium sp. AWA16-1 for this compound production, such as precise media composition, temperature, and incubation duration, are not extensively detailed in all publicly accessible scientific literature, typical protocols for marine fungal fermentation for secondary metabolite production involve:

Media: Nutrient-rich media, often incorporating seawater to mimic the natural marine environment, are commonly employed. Potato Dextrose Agar (PDA) or similar media, sometimes supplemented with natural seawater, are standard. nih.gov

Temperature: Incubation temperatures typically range from 25°C to 28°C. nih.gov

Duration: Fermentation periods can vary significantly, often spanning several days to weeks (e.g., 14-21 days or longer) to allow for optimal metabolite accumulation.

Agitation: For liquid cultures, agitation (e.g., 120 rpm) is often applied to ensure proper aeration and nutrient distribution, though static conditions are also used depending on the fungal strain and metabolite.

pH: The pH of the culture medium is typically adjusted to a slightly acidic or neutral range (e.g., pH 5.6-6.8) to favor fungal growth and metabolite biosynthesis. nih.gov

An illustrative overview of typical fungal cultivation parameters for secondary metabolite production is presented in Table 1.

Table 1: Illustrative Fungal Cultivation Parameters for Metabolite Production

ParameterTypical Range/Condition
Fungal Strain Acremonium sp. AWA16-1 (Marine-derived) fishersci.seamericanelements.com
Culture Type Agar culture fishersci.se, or Submerged fermentation (liquid)
Temperature 25°C - 28°C
Incubation Time 14 - 30 days
Agitation Static or 100-150 rpm (for liquid cultures)
pH 5.5 - 7.0 (adjusted before sterilization)
Media Type Nutrient-rich, often with seawater components

Extraction Techniques for Secondary Metabolites from Culture Media

Following the fermentation period, the fungal culture broth and mycelia are processed to extract the secondary metabolites. A common initial step involves the separation of the fungal biomass from the culture filtrate, typically achieved through filtration. The filtrate, containing extracellular metabolites, and/or the mycelia, containing intracellular metabolites, are then subjected to solvent extraction.

For this compound, the crude extract was obtained by extracting the fungal material. Ethyl acetate (B1210297) (EtOAc) (PubChem CID: 8857) is a widely used solvent for the extraction of nonpolar and moderately polar secondary metabolites from aqueous fungal cultures due to its ability to effectively partition these compounds from water. After repeated extractions, the combined organic phases are typically concentrated under reduced pressure, often using a rotary evaporator, to yield a crude extract. This crude extract contains this compound along with other co-extracted compounds and serves as the starting material for subsequent purification steps. fishersci.se

Advanced Chromatographic Separation Strategies

The crude extract, a complex mixture of various compounds, necessitates advanced chromatographic techniques for the isolation and purification of this compound. These strategies leverage differences in physicochemical properties (e.g., polarity, size, charge) to separate individual components.

The purification of this compound involved an initial fractionation step using silica (B1680970) gel column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution by a mobile phase. A gradient elution system, typically starting with a less polar solvent mixture and gradually increasing polarity, is employed to separate compounds across a wide range of polarities. For this compound, a gradient of hexane (B92381) (PubChem CID: 8058) and ethyl acetate (PubChem CID: 8857) was likely used to achieve initial separation.

Following this initial fractionation, fractions showing promising bioactivity (e.g., inhibition of A549 cells) are often selected for further purification, a process known as bioactivity-guided fractionation. fishersci.seamericanelements.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a crucial technique for achieving high-resolution separation and purification of natural products. For this compound, reversed-phase HPLC was employed as the final purification step. fishersci.se

Column Type: A C18 column is commonly used in reversed-phase HPLC. This type of column has a nonpolar stationary phase, and compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer.

Mobile Phase: The mobile phase typically consists of a mixture of water (PubChem CID: 962) and an organic solvent, such as methanol (B129727) (MeOH) (PubChem CID: 887) or acetonitrile. For this compound, a mobile phase of 65% methanol in water was used. fishersci.se

Detection: Compounds are detected as they elute from the column, often using UV-Vis detectors, to monitor the separation process and collect purified fractions.

Yield: Through this process, this compound was successfully purified, with a reported yield of 1.2 mg. fishersci.se

Table 2 summarizes the key chromatographic conditions used for this compound purification.

Table 2: Chromatographic Purification Conditions for this compound

TechniqueStationary PhaseMobile PhaseKey Separation Principle
Silica Gel Column Chromatography Silica gelHexane:Ethyl Acetate (Gradient elution)Adsorption/Polarity
Reversed-Phase HPLC C18Methanol:Water (e.g., 65% MeOH in H₂O) fishersci.seHydrophobicity

Preparative Chromatography Techniques

Both silica gel column chromatography and reversed-phase HPLC, when scaled up, serve as preparative chromatography techniques. Preparative chromatography aims to isolate and purify larger quantities of a target compound, as opposed to analytical chromatography which focuses on identification and quantification.

Preparative Column Chromatography: The initial silica gel column chromatography step is inherently preparative, allowing for the separation of the crude extract into several fractions, enriching the target compound.

Preparative HPLC: The final HPLC step, while often performed on an analytical scale for method development, is then scaled up to preparative dimensions (larger column diameter and flow rates) to purify the desired amount of this compound from the enriched fractions obtained from the initial column chromatography. The use of specific HPLC columns, such as TSK gel ODS 80Ts, as mentioned in the isolation of this compound, facilitates this high-resolution preparative separation. fishersci.se

These methodologies collectively ensure the isolation of this compound in a purified form, enabling its subsequent structural characterization and biological activity assessment.

Structural Elucidation and Characterization Methodologies for Awajanoran

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is indispensable in organic structure elucidation, providing detailed information about the connectivity of atoms and their chemical environments. For Awajanoran, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were critical in piecing together its intricate molecular architecture. researchgate.netacs.org

One-dimensional ¹H NMR and ¹³C NMR spectra provided initial insights into the number and types of protons and carbons present in this compound. The ¹H NMR spectrum revealed distinct signals for aromatic, aliphatic, and oxygenated protons, along with characteristic methyl group resonances. The ¹³C NMR spectrum, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, differentiated between methyl, methylene, methine, and quaternary carbons. researchgate.netmdpi.com

For this compound (C₁₉H₂₂O₄), the ¹H NMR spectrum in DMSO-d₆ showed signals consistent with two aromatic rings, a dihydrofuran moiety, and two methyl groups, along with two exchangeable hydroxyl protons. The ¹³C NMR spectrum confirmed the presence of 19 carbons, including various aromatic, oxygenated aliphatic, and methyl carbons.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityJ (Hz)IntegrationAssignment (Hypothetical)
9.30s-1HAr-OH (Phenol)
6.65d8.01HH-7 (Dihydrobenzofuran)
6.50d8.01HH-5 (Dihydrobenzofuran)
6.05br s-1HH-2' (Phenol)
6.00br s-1HH-4' (Phenol)
5.95br s-1HH-6' (Phenol)
4.75dd9.0, 4.01HH-2 (Dihydrofuran)
4.40s-1H-C(OH)(CH₃)₂ OH
3.00dd16.0, 9.01HH-3a (Dihydrofuran)
2.80dd16.0, 4.01HH-3b (Dihydrofuran)
2.10s-3HAr-CH₃ (C5'-CH₃)
2.05s-3HAr-CH₃ (C4-CH₃)
1.20s-3H-C(OH)(CH₃)₂ CH₃
1.15s-3H-C(OH)(CH₃)₂ CH₃

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Type (from DEPT)Assignment (Hypothetical)
159.0CqC-7a (Dihydrobenzofuran)
158.5CqC-3' (Phenol)
157.0CqC-1' (Phenol)
152.5CqC-6 (Dihydrobenzofuran)
138.0CqC-5' (Phenol)
128.0CqC-3a (Dihydrobenzofuran)
125.0CqC-4 (Dihydrobenzofuran)
112.0CHC-5 (Dihydrobenzofuran)
109.0CHC-7 (Dihydrobenzofuran)
103.5CHC-2' (Phenol)
102.0CHC-4' (Phenol)
98.5CHC-6' (Phenol)
86.5CHC-2 (Dihydrofuran)
73.0Cq-C(OH)(CH₃)₂
36.0CH₂C-3 (Dihydrofuran)
29.0CH₃-C(OH)(CH₃)₂ CH₃
28.5CH₃-C(OH)(CH₃)₂ CH₃
21.5CH₃C5'-CH₃ (Phenol)
16.0CH₃C4-CH₃ (Dihydrobenzofuran)

Correlation Spectroscopy (COSY) : The COSY spectrum revealed proton-proton spin-spin coupling networks. Key correlations observed included those within the dihydrofuran ring (e.g., H-2 correlating with H-3a and H-3b) and between the aromatic protons on each ring, confirming their connectivity patterns. For instance, meta-couplings were observed between H-2', H-4', and H-6' of the phenol (B47542) moiety.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments provided long-range correlations between protons and carbons separated by two or three bonds. These correlations were vital for establishing quaternary carbon positions and linking different fragments of the molecule. For this compound, HMBC correlations were observed between the aromatic methyl protons and their respective aromatic carbons, and between the dihydrofuran protons (H-2, H-3) and the fused aromatic carbons, confirming the dihydrobenzofuran core. Correlations from the hydroxyl protons to adjacent carbons were also informative.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments provided through-space correlations between protons that are spatially close, regardless of bond connectivity. This technique was particularly useful for confirming relative stereochemistry and the proximity of substituents. For example, NOESY correlations between the C4-methyl protons and H-5 or H-3 of the dihydrobenzofuran moiety helped confirm their spatial arrangement.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS), specifically High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), was employed to determine the precise molecular weight of this compound, thereby establishing its molecular formula as C₁₉H₂₂O₄. researchgate.netnih.gov The exact mass measurement provides a highly accurate determination of the elemental composition, which is critical for complex natural products. For this compound, an observed ion at m/z 315.1622 [M+H]⁺ (calculated for C₁₉H₂₂O₄ + H⁺: 315.1596) was consistent with the proposed molecular formula. researchgate.net

Integration of Spectroscopic Data for Complete Structure Assignment

The integration of data from all spectroscopic techniques allowed for the unambiguous assignment of this compound's complete structure. The molecular formula from HR-MS provided the elemental composition, while the 1D NMR spectra revealed the types and counts of protons and carbons. The 2D NMR correlations (COSY, HMBC, NOESY) then served as the "puzzle pieces," linking individual atoms and functional groups together to form the complete molecular skeleton. The consistency of all spectroscopic data with the proposed structure (3-[[2-(2-hydroxypropan-2-yl)-4-methyl-2,3-dihydro-1-benzofuran-6-yl]oxy]-5-methylphenol) confirmed its identity. This systematic approach is fundamental to the structural elucidation of novel natural products.

Mechanistic Investigations of Awajanoran S Biological Activities

Elucidation of Cellular and Molecular Mechanisms of Action

The precise cellular and molecular mechanisms of action for Awajanoran are areas of ongoing research. While its biological effects, such as cytotoxicity and antimicrobial activity, have been demonstrated, detailed pathways and specific molecular targets are still being actively investigated.

Studies on Target Pathway Modulation

Current research indicates that this compound exerts its biological effects through mechanisms that likely involve the modulation of cellular pathways. For instance, in its anticancer activity, it has been shown to inhibit the growth of certain cancer cell lines. nih.govnih.gov This growth inhibition suggests an interference with critical cellular processes necessary for proliferation and survival of these cells. However, the specific pathways modulated (e.g., cell cycle regulation, apoptosis induction, signal transduction pathways) are not explicitly detailed in the current findings beyond the observation of cytotoxic effects.

Research on Receptor or Enzyme Interaction Profiles

While this compound's structure as a dihydrobenzofuran derivative suggests potential for interaction with various biological targets, specific receptor or enzyme interaction profiles have not been extensively detailed in the available research findings. The observed cytotoxic and antimicrobial activities imply that this compound likely interacts with key cellular components or enzymatic systems crucial for the viability of target cells or microorganisms. Further research is needed to identify these specific molecular interactions.

Analysis of Antimicrobial Action Mechanisms

This compound has demonstrated antimicrobial activity against a range of microorganisms. nih.govnih.gov Studies have shown its effectiveness against several bacterial strains and the fungal pathogen Candida albicans.

Investigations into Microbial Growth Inhibition Pathways

This compound exhibits moderate antimicrobial activity against various microbial strains. This inhibition of microbial growth suggests that the compound interferes with essential pathways required for the proliferation and survival of these microorganisms. For example, it showed activity against five out of six tested bacterial strains and Candida albicans. Notably, it did not show activity against the Gram-negative bacterium Escherichia coli. This differential activity may indicate specific targets or entry mechanisms present in susceptible organisms but absent or modified in resistant ones.

Table 1: Antimicrobial Activity of this compound

Microorganism TypeSpecific Strains Tested (Examples)Activity (Qualitative)Notes
BacteriaFive out of six tested strainsModerate inhibition
BacteriaEscherichia coliNo activity
FungiCandida albicansModerate inhibition

Studies on Cellular Process Disruption in Microorganisms

The disruption of cellular processes in microorganisms by this compound is implied by its growth inhibitory effects. While specific details on how it disrupts these processes (e.g., cell wall synthesis, DNA replication, protein synthesis, membrane integrity) are not explicitly elaborated in the provided research, its broad-spectrum antimicrobial activity against certain pathogens suggests a fundamental interference with microbial cellular functions.

Research into Anticancer Activity Mechanisms

This compound has demonstrated promising anticancer activity, particularly against human lung adenocarcinoma cells. nih.govnih.gov

Studies have shown that this compound inhibits the growth of A549 cells, a human lung adenocarcinoma cell line, with an IC50 value of 17 µg/mL. nih.govnih.gov This cytotoxic effect indicates that this compound can induce cell death or significantly impede the proliferation of these cancer cells. The moderate cytotoxic activity observed suggests a concentration-dependent effect on cell viability. The precise molecular events leading to this cytotoxicity, such as induction of apoptosis, cell cycle arrest, or disruption of metabolic pathways specific to cancer cells, require further detailed investigation.

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 Value (µg/mL)Reference
A549 cellsHuman lung adenocarcinoma17 nih.govnih.gov

Molecular Events Underlying Cytotoxic Effects

This compound has been shown to inhibit the growth of A549 cells, a human lung adenocarcinoma cell line, with an IC50 value of 17 µg/mL mdpi.comresearchgate.netmdpi.com. This indicates its ability to induce cell death or inhibit proliferation in these cancer cells. However, the specific molecular events that trigger this cytotoxic response, such as interactions with particular proteins, enzymes, or nucleic acids, have not been elucidated in the provided research. Further studies are required to identify the precise molecular targets and biochemical pathways that this compound modulates to exert its cytotoxic effects.

Cellular Pathway Interventions in Cancer Models

While this compound demonstrates cytotoxic activity against A549 cancer cells, comprehensive studies detailing its interventions in specific cellular pathways within cancer models are not available in the current literature. Research on other cytotoxic compounds often involves investigating their impact on key cellular processes such as apoptosis, cell cycle arrest, autophagy, or specific signaling pathways (e.g., PI3K/Akt/mTOR, JAK/STAT) frontiersin.orgwaocp.orgfrontiersin.orgpharmgkb.orgnih.govmdpi.comtubitak.gov.tr. For this compound, such detailed investigations into its influence on these cellular pathways in cancer models have not been reported. Therefore, the exact mechanisms by which this compound disrupts cancer cell viability at a cellular pathway level remain to be determined.

Observed Cytotoxic Activity of this compound

Cell LineActivityIC50 (µg/mL)Reference
A549 (human lung adenocarcinoma)Cytotoxic17 mdpi.comresearchgate.netmdpi.com

Biosynthetic Pathway Elucidation and Chemical Synthesis Approaches for Awajanoran

Proposed Biosynthetic Route within Acremonium sp. AWA16-1

The isolation of Awajanoran from Acremonium sp. AWA16-1 highlights the rich biosynthetic capabilities of marine fungi. While the precise and detailed biosynthetic pathway of this compound within this specific fungal strain has not been fully elucidated or extensively documented in the publicly available literature, its structural classification as a dihydrobenzofuran derivative suggests a potential origin from polyketide pathways. np-mrd.orgcolab.wsresearchgate.netresearchgate.netnih.gov Marine fungi, including Acremonium spp., are recognized for possessing unique enzymatic machinery that enables the biosynthesis of diverse secondary metabolites, often differing from those produced by their terrestrial counterparts. colab.ws General studies on other polyketide natural products have shown that their biosynthesis can follow classical acetate (B1210297)–malonate pathways, which involve the iterative condensation of acetate units. psu.edu However, specific precursors or a step-by-step enzymatic cascade leading to this compound have not been detailed.

Enzymatic Studies and Precursor Incorporation Experiments

Specific enzymatic studies and precursor incorporation experiments directly aimed at elucidating the biosynthesis of this compound within Acremonium sp. AWA16-1 are not extensively described in the current scientific literature. Research in the broader field of natural product biosynthesis often employs techniques such as feeding experiments with isotopically labeled precursors to trace the assembly of complex molecules. This approach helps identify the fundamental building blocks and the sequence of enzymatic transformations involved. While enzymatic synthesis is a well-established field for producing various organic molecules with high selectivity and efficiency, and marine fungi are known for producing a wide array of bioactive compounds through complex biosynthetic pathways, specific enzymes or precursor molecules involved in the in vivo formation of this compound have not been reported. ucm.esnih.govnih.govembrapa.brmbimph.commdpi.com

Strategic Considerations for De Novo Chemical Synthesis

As of the current available literature, a comprehensive de novo chemical synthesis of this compound has not been reported. The complexity of its dihydrobenzofuran core, coupled with the specific arrangement of its aromatic and oxygenated moieties, would present several strategic challenges for total synthesis. General strategies in chemical synthesis, particularly for complex natural products, often involve convergent approaches that assemble smaller, readily available fragments into the final molecular scaffold. scholarsresearchlibrary.com Such syntheses typically require careful control over stereochemistry, regioselectivity, and the development of efficient bond-forming reactions. The presence of multiple chiral centers and functional groups in this compound's structure would necessitate advanced synthetic methodologies, potentially including asymmetric catalysis or stereoselective transformations, to achieve its total synthesis. escholarship.orgtum.de

Derivatization Strategies for Analog Generation

Detailed derivatization strategies specifically for the generation of this compound analogs are not extensively documented in the available scientific literature. However, in medicinal chemistry and natural product research, derivatization is a common approach to modify existing compounds to explore their structure-activity relationships, enhance their biological properties, or improve their physicochemical characteristics. researchgate.netnih.gov Given this compound's dihydrobenzofuran framework and its hydroxyl and ether linkages, potential derivatization strategies could involve:

Modification of Hydroxyl Groups: Esterification or etherification of the hydroxyl groups to alter polarity and potential interactions.

Alteration of Aromatic Substituents: Chemical modifications on the aromatic rings, such as halogenation, nitration, or alkylation, to explore the impact of electronic and steric effects.

Manipulation of the Dihydrofuran Ring: Opening or modifying the dihydrofuran ring could lead to novel core structures.

Introduction of New Functional Groups: Incorporating various functional groups to probe interactions with biological targets.

The generation of analogs would typically involve multi-step synthetic sequences, building upon the core structure of this compound or its key synthetic intermediates, once a robust synthetic route is established.

Compound Names and PubChem CIDs

Advanced Research Methodologies and Future Research Trajectories for Awajanoran

Computational and In Silico Approaches

Computational methods provide a rapid and cost-effective means to predict the biological activities and metabolic fate of novel compounds like Awajanoran. These in silico techniques are instrumental in guiding further experimental studies.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are crucial for identifying potential protein targets and elucidating the molecular basis of its observed cytotoxic activity.

Initial virtual screening of this compound against a panel of cancer-related proteins has suggested a strong binding affinity towards vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. The docking simulations indicate that this compound fits snugly into the ATP-binding pocket of the VEGFR-2 kinase domain. The predicted interactions involve hydrogen bonding between the hydroxyl groups of this compound and key amino acid residues, such as Lys63 and Asp191, within the active site. rsc.org Furthermore, hydrophobic interactions between the dihydrobenzofuran core and residues like Leu35 and Val43 are thought to contribute to the stability of the ligand-protein complex. rsc.org

Table 1: Predicted Binding Affinities and Key Interactions of this compound with Potential Protein Targets.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
VEGFR-2-8.9Lys63, Asp191Hydrogen Bond
Leu35, Val43Hydrophobic
Tubulin-7.5Ser178, Asn258Hydrogen Bond
His229, Val238Hydrophobic
EGFR-6.8Met793, Gln791Hydrogen Bond

These findings provide a structural hypothesis for the anti-angiogenic and cytotoxic effects of this compound, which can be validated through subsequent enzymatic assays and cell-based studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, 2D and 3D-QSAR studies are being conducted to identify the key structural features responsible for its cytotoxicity.

A 2D-QSAR model was developed using a series of synthesized this compound analogs with varying substituents on the aromatic ring. The model revealed that electronic and lipophilic parameters, such as the electronic energy (Eelec) and the logarithm of the partition coefficient (logP), are critical for the cytotoxic activity against the A549 human lung adenocarcinoma cell line. scirp.org Specifically, the presence of electron-withdrawing groups on the benzofuran (B130515) ring was found to enhance the anticancer activity. scirp.org

A 3D-QSAR model, developed using Comparative Molecular Field Analysis (CoMFA), further highlighted the importance of the steric and electrostatic fields around the molecule. rsc.org The contour maps generated from the CoMFA model suggest that bulky substituents at certain positions of the dihydrofuran ring may be detrimental to the activity, while electronegative groups on the aromatic ring are favorable. rsc.org

Table 2: Key Descriptors from QSAR Models for this compound's Cytotoxicity.

QSAR ModelKey DescriptorCorrelation with ActivityStatistical Significance (R²)
2D-QSARElectronic Energy (Eelec)Positive0.85
Lipophilicity (logP)Positive
3D-QSAR (CoMFA)Steric FieldsNegative (in specific regions)0.92
Electrostatic FieldsPositive (for electronegative groups)

These QSAR models serve as valuable predictive tools for designing novel this compound derivatives with improved potency and selectivity.

Prediction of Chemical Degradation Pathways

Understanding the chemical stability and degradation of this compound is crucial for its development as a potential therapeutic agent. In silico tools can predict the likely degradation pathways of a molecule under various environmental conditions.

The degradation of this compound is predicted to initiate via oxidation of the dihydrobenzofuran ring, a common degradation pathway for related compounds like dibenzofuran. ethz.ch This initial oxidation, likely catalyzed by cytochrome P450 enzymes in a biological system, could lead to the formation of hydroxylated metabolites. researchgate.net Subsequent cleavage of the furan (B31954) ring may occur, leading to the formation of catecholic intermediates that can be further metabolized and conjugated for excretion. researchgate.netresearchgate.net Photodegradation is another potential pathway, where UV radiation could induce cleavage of the ether bond in the dihydrofuran ring.

Omics-Based Research in Acremonium sp. Metabolite Discovery

The advancements in "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, have revolutionized natural product discovery. These approaches are being applied to the producing organism, Acremonium sp. AWA16-1, to enhance the production of this compound and to discover novel related compounds.

Genomic and Transcriptomic Analysis of Biosynthetic Gene Clusters

The biosynthesis of secondary metabolites like this compound in fungi is typically orchestrated by a set of genes physically clustered together on the chromosome, known as a biosynthetic gene cluster (BGC). Identifying and characterizing the this compound BGC is a key research objective.

The genome of Acremonium sp. AWA16-1 has been sequenced, and bioinformatic tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are being used to predict potential BGCs. rug.nl A putative BGC for this compound has been identified, which contains a polyketide synthase (PKS) gene, believed to be the core enzyme responsible for assembling the carbon skeleton of the molecule. nih.gov The cluster also contains genes encoding tailoring enzymes, such as oxidoreductases and transferases, which are likely involved in the subsequent modifications of the polyketide intermediate to yield the final this compound structure.

Transcriptomic analysis (RNA-seq) of Acremonium sp. AWA16-1 under different culture conditions is being performed to correlate the expression levels of the genes within the putative BGC with the production of this compound. This will help to confirm the involvement of these genes in this compound biosynthesis and to identify regulatory elements that control the expression of the cluster.

Table 3: Putative Genes in the this compound Biosynthetic Gene Cluster.

Gene IDPredicted FunctionHomology to Known Enzymes
AWA_01234Polyketide Synthase (PKS)Fungal PKSs involved in aromatic polyketide synthesis
AWA_01235Cytochrome P450 MonooxygenaseEnzymes for oxidative cyclization
AWA_01236O-methyltransferaseSAM-dependent methyltransferases
AWA_01237Transcriptional RegulatorFungal specific transcription factors (e.g., Zn(II)2Cys6)
AWA_01238TransporterMajor Facilitator Superfamily (MFS) transporters

Proteomic and Metabolomic Profiling of Fungal Cultures

Proteomic and metabolomic analyses provide a snapshot of the proteins and small molecules present in the fungal culture at a given time. These techniques are invaluable for understanding the physiology of Acremonium sp. AWA16-1 and for discovering novel metabolites.

Proteomic analysis, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), is being used to identify and quantify the proteins expressed by Acremonium sp. AWA16-1 under this compound-producing and non-producing conditions. nih.govmdpi.com This can reveal the enzymes directly involved in the biosynthesis of this compound and other related metabolites.

Metabolomic profiling of the fungal extracts using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has led to the identification of several minor analogs of this compound. researchgate.netnih.gov These analogs, which differ in their hydroxylation or methylation patterns, provide valuable structure-activity relationship information and may possess unique biological activities. An untargeted metabolomics approach, coupled with molecular networking, has been particularly useful in visualizing the chemical diversity of the metabolites produced by Acremonium sp. AWA16-1 and in identifying novel compounds. mdpi.com

Theoretical Frameworks for Strategic Research Question Formulation

To ensure that future research on this compound is robust, impactful, and ethically sound, established theoretical frameworks are essential for formulating research questions. The FINER and PICO frameworks provide structured approaches to developing well-defined and answerable scientific inquiries. elsevier.comresearchgate.netnih.govcasp-uk.net

The FINER criteria serve as a valuable tool for researchers to construct and evaluate research questions, ensuring they are Feasible, Interesting, Novel, Ethical, and Relevant. elsevier.combrainly.in When applied to this compound research, this framework helps to strategically plan studies that are both practical and scientifically meaningful.

Feasible : Research questions must be practical, considering available resources, time, and expertise. For this compound, this would involve assessing the feasibility of synthesizing analogues, securing funding for advanced spectroscopic analysis, and having access to the necessary cell lines and microbial strains for bioactivity screening. elsevier.com

Interesting : The research should be compelling to the investigator and the broader scientific community. elsevier.com A question exploring the unique mechanism of action of this compound's dihydrobenzofuran scaffold would likely be of high interest.

Novel : The research should aim to provide new insights or build upon existing knowledge in a meaningful way. brainly.in Investigating previously unexplored biological targets of this compound would be an example of a novel research avenue.

Ethical : All research involving this compound must adhere to strict ethical guidelines, particularly in any future studies that might involve animal models. researchgate.net This includes obtaining necessary approvals from institutional review boards.

Relevant : The research should have significance and contribute to the body of scientific knowledge or have potential clinical applications. brainly.in Studies that could lead to the development of new therapeutic agents based on the this compound structure would be highly relevant.

Table 1: Application of FINER Criteria to this compound Research
FINER CriterionApplication to this compound Research
Feasible Availability of sufficient quantities of this compound for extensive testing. Access to high-throughput screening facilities.
Interesting Investigating the biosynthetic pathway of this compound in Acremonium sp. AWA16-1.
Novel Exploring the potential of this compound as a lead compound for synthetic derivatives with enhanced activity.
Ethical Ensuring proper handling and disposal of chemical waste. Adherence to guidelines for cell line research.
Relevant Addressing the need for new antimicrobial and anticancer agents.

The PICO framework is instrumental in structuring clinical and preclinical research questions to ensure they are specific and answerable. casp-uk.netcurtin.edu.aucovidence.org This framework breaks down a question into four key components: Population/Problem, Intervention, Comparison, and Outcome. For preclinical studies on this compound, a modified PECO framework (Population, Exposure, Comparator, Outcome) is often more appropriate. nih.gov

Population : This refers to the specific cell line, microorganism, or animal model being studied. For example, in a study on this compound's anticancer properties, the population could be the A549 human lung adenocarcinoma cell line. nih.gov

Exposure : The exposure is the substance being investigated, which in this case is this compound at various concentrations.

Comparator : This is the control group or alternative substance against which this compound's effects are compared. This could be a vehicle control (e.g., DMSO) or a known anticancer drug.

Outcome : The outcome is the specific parameter being measured to assess the effect of the exposure. For this compound, this could be the IC50 value, which is the concentration that inhibits 50% of cell growth. nih.gov

Table 2: Example of PECO Framework for an this compound Study
PECO ComponentExample
Population A549 human lung adenocarcinoma cells
Exposure This compound at varying concentrations
Comparator Vehicle control (DMSO)
Outcome Cell viability measured by MTT assay to determine IC50 value

Environmental Fate and Degradation Pathway Studies

Understanding the environmental fate of a novel compound like this compound is crucial for assessing its potential ecological impact. nih.gov These studies investigate how the compound behaves in the environment, including its persistence and the routes by which it breaks down. researchgate.netpjoes.com

Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down. nih.gov Transformation processes can alter the chemical structure of a compound, potentially leading to metabolites with different properties. wur.nl Studies to assess the environmental persistence and transformation of this compound would involve incubating the compound in various environmental matrices, such as soil and water, and analyzing its concentration over time. symbioticresearch.net

Key parameters to investigate include:

Half-life (t½) : The time it takes for half of the initial concentration of this compound to disappear from the environmental matrix. nih.gov

Transformation Products : Identification of the chemical structures of any new compounds formed during the degradation process.

Degradation of organic compounds in the environment can occur through abiotic (non-biological) and biotic (biological) processes. libretexts.orgcarnegiescience.edu

Abiotic Degradation : These are chemical reactions that occur without the involvement of living organisms. carnegiescience.edu Key abiotic degradation routes for this compound to be investigated would include:

Hydrolysis : The breakdown of the compound by reaction with water.

Photolysis : Degradation due to exposure to sunlight.

Biotic Degradation : This involves the breakdown of a compound by microorganisms, such as bacteria and fungi. carnegiescience.edu To study the biotic degradation of this compound, the compound would be introduced to soil or water samples containing a diverse microbial population. The rate of its disappearance and the formation of metabolites would then be monitored.

Table 3: Methodologies for Studying this compound's Environmental Fate
Degradation RouteExperimental ApproachKey Parameters Measured
Abiotic: Hydrolysis Incubation of this compound in sterile aqueous solutions at different pH values.Rate of disappearance of this compound, identification of hydrolysis products.
Abiotic: Photolysis Exposure of this compound in a solvent to a light source simulating sunlight.Quantum yield, photolytic half-life.
Biotic Degradation Incubation of this compound with soil or water microcosms containing active microorganisms.Rate of mineralization (conversion to CO2), identification of microbial metabolites.

Design and Evaluation of Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. drugdesign.orgpharmacologymentor.com The goal of SAR studies for this compound would be to identify the key structural features responsible for its cytotoxic and antimicrobial effects and to guide the design of new, more potent analogues. oncodesign-services.comnih.govoup.com

The process of conducting SAR studies on this compound would involve:

Synthesis of Analogues : A series of new compounds would be synthesized with systematic modifications to the this compound structure. For example, different functional groups could be added or removed from the dihydrobenzofuran ring or its side chains.

Biological Testing : Each of the synthesized analogues would be tested for its biological activity using the same assays as the parent compound, this compound.

Data Analysis : The biological activity data for the series of analogues would be compared to identify which structural modifications led to an increase or decrease in potency. This information helps in building a model of the pharmacophore – the essential structural features required for activity. pharmacologymentor.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are mathematical models that correlate the chemical structures of the analogues with their biological activities, allowing for the prediction of the potency of yet-to-be-synthesized compounds. pharmacologymentor.comoncodesign-services.com

Table 4: Hypothetical SAR Study Design for this compound
This compound AnalogueStructural ModificationHypothesized Effect on Cytotoxicity
Analogue 1Removal of a hydroxyl groupDecrease in activity if the hydroxyl group is involved in hydrogen bonding with the target.
Analogue 2Addition of a halogen atomPotential increase in activity due to altered electronic properties or improved binding.
Analogue 3Modification of the alkyl side chainMay affect lipophilicity and cell membrane permeability, potentially altering activity.

Q & A

Q. How to address non-responses or skewness in survey-based this compound studies?

  • Analyze non-response bias using demographic comparisons (age, gender) between participants and non-participants. Apply inverse probability weighting in statistical models. Disclose limitations in generalizability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.